molecular formula C11H7F3N6OS B2893953 4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide CAS No. 2034619-91-3

4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2893953
CAS RN: 2034619-91-3
M. Wt: 328.27
InChI Key: KIBGDTJNNYCUSX-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives, such as the compound , are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry . They have attracted considerable attention in material science due to their significant photophysical properties .


Synthesis Analysis

Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .


Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .


Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .


Physical And Chemical Properties Analysis

Pyrazolo[1,5-a]pyrimidine derivatives possess significant photophysical properties, which have attracted a great deal of attention in material science .

Scientific Research Applications

Pharmaceutical Research

Pyrazole derivatives like the one are often explored for their potential therapeutic effects. They can act as a scaffold for developing new drugs due to their interaction with various biological targets. For instance, similar compounds have been studied for their antagonistic properties against specific receptors, which could be useful in treating diseases like cancer .

Material Science

The electronic and photophysical properties of pyrazole derivatives make them suitable for material science applications. They can be used in the development of fluorescent materials for bioimaging or as components in organic light-emitting devices (OLEDs). Their ability to emit light upon excitation makes them valuable in creating advanced materials with specific optical properties .

Chemical Synthesis

In organic chemistry, pyrazole derivatives are valuable intermediates. They can be used to synthesize a wide range of structurally diverse molecules. This particular compound’s functional groups make it a versatile intermediate for creating bicyclic cores and other complex organic structures .

Biological Studies

Due to their structural diversity, pyrazole derivatives can mimic a variety of biological molecules, making them useful in studying protein interactions, enzyme activities, and receptor binding. They can serve as molecular probes or inhibitors in biochemical assays to understand biological processes at the molecular level .

Agricultural Chemistry

Some pyrazole derivatives have been found to possess herbicidal or pesticidal properties. They can be formulated into compounds that target specific pests or weeds, contributing to the development of new agricultural chemicals that are more efficient and environmentally friendly .

Environmental Science

These compounds can also be used in environmental science, particularly in the detection and quantification of pollutants. Their chemical structure allows them to bind selectively to certain contaminants, which can be useful in creating sensors for monitoring environmental health .

Future Directions

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These transformations could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

properties

IUPAC Name

4-methyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N6OS/c1-5-9(22-19-17-5)10(21)16-6-3-15-8-2-7(11(12,13)14)18-20(8)4-6/h2-4H,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIBGDTJNNYCUSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CN3C(=CC(=N3)C(F)(F)F)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2,3-thiadiazole-5-carboxamide

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